![molecular formula C19H33NO4S B14175731 N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide CAS No. 920527-64-6](/img/structure/B14175731.png)
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a decane chain and a 3,5-dimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide typically involves the reaction of 3,5-dimethoxybenzyl chloride with decane-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dimethoxyphenyl)acridin-9-amine: Another compound with a 3,5-dimethoxyphenyl group, known for its anticancer properties.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Uniqueness
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide is unique due to its specific structure, which combines a long alkyl chain with a sulfonamide group and a dimethoxy-substituted aromatic ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
920527-64-6 |
|---|---|
Formule moléculaire |
C19H33NO4S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[(3,5-dimethoxyphenyl)methyl]decane-1-sulfonamide |
InChI |
InChI=1S/C19H33NO4S/c1-4-5-6-7-8-9-10-11-12-25(21,22)20-16-17-13-18(23-2)15-19(14-17)24-3/h13-15,20H,4-12,16H2,1-3H3 |
Clé InChI |
AACZUVVXNSSQFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)NCC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
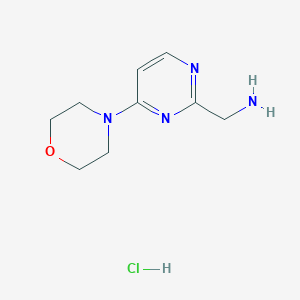
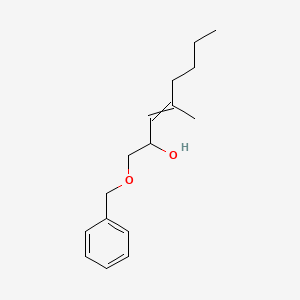
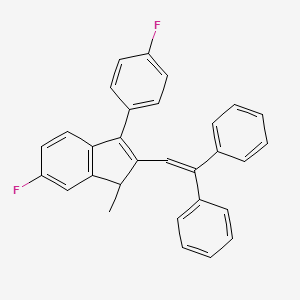
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
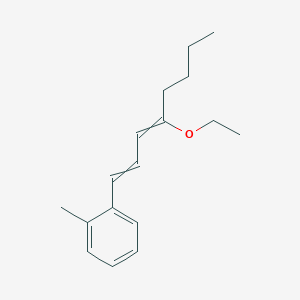
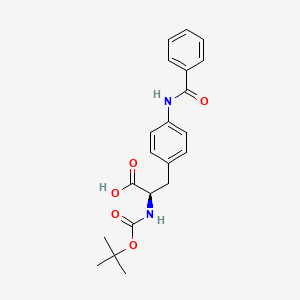
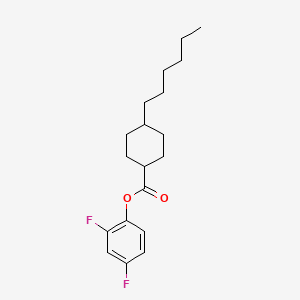


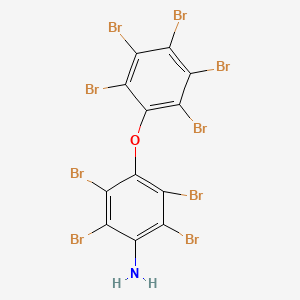
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
